molecular formula C5H5BrClN3 B11881565 5-Bromo-3-chloro-6-methylpyrazin-2-amine

5-Bromo-3-chloro-6-methylpyrazin-2-amine

Cat. No.: B11881565
M. Wt: 222.47 g/mol
InChI Key: WMVGGBPBYGQRQE-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-6-methylpyrazin-2-amine is a heterocyclic organic compound with the molecular formula C5H5BrClN3. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-6-methylpyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of 6-methylpyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted pyrazine derivatives .

Scientific Research Applications

5-Bromo-3-chloro-6-methylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Properties

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

5-bromo-3-chloro-6-methylpyrazin-2-amine

InChI

InChI=1S/C5H5BrClN3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9)

InChI Key

WMVGGBPBYGQRQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)Cl)Br

Origin of Product

United States

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